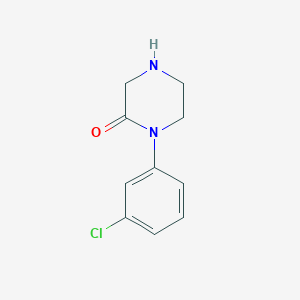

1-(3-Chlorophenyl)piperazin-2-one

描述

Contextualization within Piperazinone Chemical Scaffolds

The piperazine (B1678402) nucleus, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery. tandfonline.com Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com The introduction of a carbonyl group at the 2-position of the piperazine ring creates the piperazin-2-one (B30754) skeleton. This modification introduces a lactam functional group, which alters the electronic and steric properties of the ring.

The "1-aryl-piperazin-2-one" substructure, to which 1-(3-Chlorophenyl)piperazin-2-one belongs, is a key area of investigation. The aryl group, in this case, a 3-chlorophenyl moiety, attached to the nitrogen at position 1 (N1), plays a crucial role in defining the molecule's interactions with biological targets. The position of the chlorine atom on the phenyl ring (meta in this instance) is particularly significant, as substitutions at the meta position of the phenyl ring in related arylpiperazine structures have been shown to be critical for selectivity between different receptor types, such as serotonin (B10506) and alpha-1 adrenergic receptors. nih.gov

Significance and Emerging Research Trajectories

The significance of this compound in research is largely tied to its role as a sophisticated chemical intermediate and a core structure for generating more complex molecules. Arylpiperazine derivatives are well-documented for their broad spectrum of biological activities, including antidepressant, anxiolytic, antipsychotic, and antihypertensive effects. mdpi.comijrrjournal.comresearchgate.net Specifically, the 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) moiety is a known metabolite of several antidepressant drugs, such as trazodone (B27368), and is itself a serotonin receptor agonist. ebi.ac.ukmdpi.com

This established neuropharmacological profile of the m-CPP fragment provides a strong rationale for exploring its incorporation into different heterocyclic systems, including the piperazin-2-one scaffold. Research trajectories are often aimed at understanding how the combination of the m-CPP moiety with the piperazin-2-one ring influences receptor binding affinity and functional activity. The goal is often to develop novel chemical entities with improved selectivity and efficacy for specific neurological targets.

Overview of Research Directions for this compound and its Derivatives

Current and future research involving this compound and its derivatives primarily focuses on two interconnected areas: synthetic methodology and medicinal chemistry exploration.

Synthetic Chemistry: Researchers are continually developing more efficient and environmentally friendly methods for the synthesis of substituted piperazines and their analogs. scholarsresearchlibrary.com This includes the synthesis of the 1-(3-chlorophenyl)piperazine precursor itself, which can be achieved by condensing 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034). scholarsresearchlibrary.comresearchgate.net The subsequent formation of the piperazin-2-one ring and the creation of derivatives represent an active area of synthetic innovation.

Medicinal Chemistry and Structure-Activity Relationships (SAR): The principal research direction is the use of this compound as a building block for creating libraries of new compounds. youtube.com The research strategy involves systematic modifications at various positions of the molecule, particularly at the second nitrogen atom (N4) of the piperazinone ring. By introducing different chemical groups at this position, scientists can explore the structure-activity relationships (SAR) of the resulting derivatives. nih.govresearchgate.net

For instance, research on related long-chain arylpiperazines has shown that attaching extended alkyl chains or other complex heterocyclic systems to the N4 position can lead to compounds with dual affinity for multiple receptors, such as the serotonin 5-HT1A and 5-HT7 receptors. mdpi.com This dual-action profile is a sought-after characteristic for developing new treatments for complex disorders like depression. mdpi.com Therefore, a primary research direction is to synthesize derivatives of this compound and evaluate their binding profiles at a range of neurologically relevant receptors to identify novel ligands with potentially superior therapeutic properties.

Data and Properties of this compound

Below are tables detailing the chemical identifiers and predicted properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H11ClN2O |

| CAS Number | 1313393-63-3 (for hydrochloride) |

| SMILES | C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl |

| InChI Key | SQLHSSGGJDQOTB-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | 210.66 g/mol |

| Monoisotopic Mass | 210.05598 Da |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

属性

IUPAC Name |

1-(3-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLHSSGGJDQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436057 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-70-1 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization of 1 3 Chlorophenyl Piperazin 2 One

Established Synthetic Routes to 1-(3-Chlorophenyl)piperazin-2-one

The synthesis of the this compound core is not typically a single-step process but rather a multi-step sequence starting from basic chemical precursors. While various proprietary methods exist, the literature points to common pathways that construct the piperazinone ring system. A frequently cited general approach involves the reaction of an N-aryl-substituted ethylenediamine (B42938) with a two-carbon electrophile that facilitates ring closure.

One established route begins with the synthesis of the related compound, 1-(3-chlorophenyl)piperazine (B195711). This intermediate is commonly prepared by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comglobalresearchonline.netgoogle.comscholarsresearchlibrary.comjocpr.com The reaction is typically conducted in a high-boiling point solvent such as xylene or dimethylbenzene, often under reflux conditions for extended periods (e.g., 24 hours). google.comgoogle.com An acid catalyst like para-toluenesulphonic acid (PTSA) may be used to facilitate the condensation. scholarsresearchlibrary.com

The subsequent conversion of the piperazine (B1678402) to the piperazin-2-one (B30754) is a critical step. Although detailed specifics for this exact transformation are often embedded in broader patents, general methodologies for piperazinone synthesis can be applied. A Wacker-type aerobic oxidative cyclization of corresponding alkene precursors represents a modern approach to forming the piperazinone ring. organic-chemistry.org Another conceptual route involves the reaction of 1-(3-chlorophenyl)ethylenediamine with an appropriate reagent like ethyl chloroacetate, followed by base-catalyzed intramolecular cyclization to form the lactam ring of the piperazin-2-one. The hydrochloride salt of the final compound is often prepared for improved stability and handling. publish.csiro.au

A representative synthetic scheme can be summarized as follows:

Formation of Bis(2-chloroethyl)amine: Diethanolamine is chlorinated using an agent like thionyl chloride in a solvent such as chloroform (B151607) or xylene. google.comglobalresearchonline.netscholarsresearchlibrary.com

Synthesis of 1-(3-chlorophenyl)piperazine: The resulting bis(2-chloroethyl)amine hydrochloride is condensed with 3-chloroaniline. google.comglobalresearchonline.netscholarsresearchlibrary.com

Formation of this compound: The arylpiperazine is then converted to the piperazin-2-one. Research focusing on derivatives confirms the use of this compound hydrochloride as a key intermediate, which is prepared according to established, though not always publicly detailed, methods. publish.csiro.au

Strategies for Chemical Modification and Scaffold Derivatization

The this compound scaffold possesses several reactive sites, most notably the secondary amine at the N4 position of the piperazinone ring. This site is a primary target for introducing a wide array of substituents to explore structure-activity relationships (SAR).

Bioisosterism, the strategy of substituting one chemical group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern drug design. estranky.sk This approach has been effectively applied to the this compound scaffold to generate novel derivatives with potential therapeutic applications.

In one notable study, researchers used L-778,123, an imidazole-containing farnesyltransferase inhibitor, as a template. publish.csiro.au They synthesized a series of this compound derivatives by applying bioisosteric replacement to the imidazole (B134444) moiety. The goal was to investigate new structure-activity relationships for cytotoxic activity. The imidazole ring was replaced with various functional groups known to have potent biological activities, such as 1-amidinourea, thiobiuret, and semicarbazide. publish.csiro.au This strategy highlights how the core scaffold can be coupled with diverse bioisosteres to create compounds with potentially new or enhanced pharmacological profiles. This type of molecular modification can alter a compound's interaction with biological targets, sometimes leading to improved efficacy or selectivity. estranky.skmdpi.com

| Original Moiety (in model) | Bioisosteric Replacement | Resulting Derivative Class |

| Imidazole | 1-Amidinourea | This compound Amidinourea Derivatives |

| Imidazole | Thiobiuret | This compound Thiobiuret Derivatives |

| Imidazole | Semicarbazide | This compound Semicarbazide Derivatives |

| Imidazole | Biuret | This compound Biuret Derivatives |

This table illustrates the application of bioisosteric replacement to generate novel derivatives from the this compound scaffold, based on research by Aslan et al. (2013). publish.csiro.au

Regioselectivity in the synthesis of this compound analogs is crucial for defining the precise architecture of the final molecule. The primary site for derivatization is the nitrogen atom at the 4-position (N4) of the piperazinone ring. Alkylation at this position is a common and regioselective modification. For instance, the synthesis of trazodone (B27368) analogs involves the alkylation of 1-(3-chlorophenyl)piperazine with reagents like 1-bromo-3-chloropropane, which selectively occurs at the N4 position. globalresearchonline.netscholarsresearchlibrary.comtdcommons.org This high degree of regioselectivity is fundamental to building more complex molecules where the spatial arrangement of substituents is critical for biological activity.

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule. The parent this compound is achiral. However, derivatization, particularly at the N4 position with a substituent containing a chiral center, or modifications to the piperazinone ring itself, can introduce stereoisomers. While specific examples of stereoselective syntheses originating from this exact scaffold are not prominently detailed in the reviewed literature, the principles are well-established in medicinal chemistry. For example, in the synthesis of duloxetine, which features a different core, stereoselectivity is achieved through resolution using a chiral acid, a common strategy that could be applied to chiral derivatives of piperazin-2-ones. researchgate.net Achieving stereochemical control through asymmetric hydrogenation or the use of chiral building blocks are other standard approaches that would be applicable in creating specific stereoisomers of this compound analogs. researchgate.net

Optimizing synthetic protocols to maximize yield and purity is essential for both research and potential scale-up. Several studies on the synthesis of related arylpiperazine compounds, such as trazodone, have focused on improving reaction efficiency. These optimizations are directly relevant to the synthesis of this compound derivatives.

One significant advancement is the use of microwave-assisted synthesis. jocpr.com Compared to conventional heating methods that often require long reaction times (e.g., >12 hours) and high temperatures (e.g., 145-150°C), microwave irradiation can dramatically reduce reaction times to mere minutes while simultaneously increasing yields by over 10%. jocpr.com For example, in the synthesis of trazodone analogs, microwave-assisted reductive alkylation has been shown to produce final compounds with yields of 56-63% in just 4 minutes. mdpi.comnih.gov

The choice of catalyst and reaction medium also plays a critical role. An efficient and environmentally friendly ("green") protocol was developed using sulphamic acid as a recyclable, heterogeneous catalyst for synthesizing trazodone derivatives. scholarsresearchlibrary.com This method not only provided excellent yields (up to 95-97%) but also featured operational simplicity and the ability to recover and reuse the catalyst. scholarsresearchlibrary.com Furthermore, solvent-free reaction conditions, often combined with phase-transfer catalysts (PTC), represent another modern optimization strategy that reduces cost and environmental impact. mdpi.comgoogle.com

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Conventional | Thermal (Reflux) | >12 hours | 72-85% | jocpr.com |

| Microwave-Assisted | Microwave (100 W) | 4 minutes | 56-63% | mdpi.comnih.gov |

| Green Chemistry | Sulphamic Acid | 14 hours | ~97% | scholarsresearchlibrary.com |

| Solvent-Free | PTC, Microwave | Short | High | google.com |

This table provides a comparative overview of different synthetic methodologies, highlighting the advantages of modern optimization techniques in improving reaction efficiency for arylpiperazine derivatives.

Novel Synthetic Methodologies for Enhanced Diversity

The quest for novel chemical entities necessitates the development of innovative synthetic methodologies that can efficiently generate diverse molecular libraries. For the this compound scaffold and its relatives, several modern techniques have emerged.

Microwave-assisted organic synthesis (MAOS) stands out as a key enabling technology. jocpr.com Its ability to rapidly heat reactions leads to dramatic acceleration, often improving yields and reducing the formation of side products. This has been demonstrated in the microwave-assisted reductive alkylation for producing trazodone analogues, which can be performed in ethanol (B145695) or even under solvent-free conditions. mdpi.comnih.gov

Palladium-catalyzed reactions have also provided new, efficient routes to arylpiperazines. A facile Pd-catalyzed methodology under aerobic conditions has been developed for aminating electron-donating and sterically hindered aryl chlorides, offering a powerful tool for constructing the core arylpiperazine structure. organic-chemistry.org

Furthermore, the development of "green" and sustainable methods is a major trend. The use of recyclable catalysts like sulphamic acid and the implementation of solvent-free syntheses, such as the reaction of 2-(3-halogenopropyl) google.comglobalresearchonline.netpublish.csiro.autriazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine hydrochloride under microwave irradiation without any solvent, exemplify this shift. scholarsresearchlibrary.comgoogle.com These novel methodologies not only enhance synthetic efficiency but also align with the principles of sustainable chemistry, making the production of diverse chemical libraries more practical and environmentally responsible.

Biological Evaluation of 1 3 Chlorophenyl Piperazin 2 One and Its Derivatives

In Vitro Pharmacological Profiling of 1-(3-Chlorophenyl)piperazin-2-one Derivatives

Comprehensive in vitro pharmacological data specifically for this compound derivatives is not readily found in the reviewed literature.

Cytotoxicity Assessments Against Cancer Cell Lines (e.g., A549 lung cancer and HT-29 colon cancer)

While numerous studies have reported the cytotoxic effects of various piperazine (B1678402) derivatives against a panel of cancer cell lines, including A549 (lung carcinoma) and HT-29 (colon carcinoma), specific data for derivatives of this compound are not explicitly detailed in the available search results. researchgate.netnih.govresearchgate.net For instance, some novel piperazine-linked compounds have demonstrated cytotoxic activity against different cancer cell lines, but these are structurally distinct from the this compound scaffold. nih.govmdpi.com Similarly, while some piperazin-2-one (B30754) based structures have been evaluated for cytotoxicity, the specific substitution pattern of interest is not mentioned. nih.gov

Enzyme Inhibition Studies (e.g., Farnesyltransferase (FTase) inhibition)

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, a critical player in cancer cell signaling. nih.gov Inhibitors of FTase have been a focus of anticancer drug development. nih.gov Although various natural and synthetic compounds are known to inhibit FTase, the search results did not yield specific information on the FTase inhibitory activity of this compound or its derivatives.

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.netnih.gov For the broader class of piperazine derivatives, SAR studies have revealed that modifications at the N-1 and N-4 positions of the piperazine ring can significantly impact their pharmacological effects. nih.gov However, a specific SAR study for the this compound scaffold is not described in the provided search results. Such a study would be essential to guide the design of more potent and selective derivatives.

Investigations into Ras Protein Pathway Modulation by this compound Derivatives

The Ras protein family is a central component of signaling pathways that control cell growth, differentiation, and survival. Mutations in Ras genes are frequently found in human cancers, making the Ras pathway an important target for anticancer therapies. nih.gov As mentioned, farnesyltransferase inhibitors are one approach to target this pathway. Given the lack of data on the FTase inhibitory activity of this compound derivatives, there is consequently no information available regarding their ability to modulate the Ras protein pathway.

Molecular Mechanisms of Action of 1 3 Chlorophenyl Piperazin 2 One Derivatives

Elucidation of Molecular Target Interactions (e.g., FTase as an anticancer target)

The primary molecular target identified for certain 1-(3-chlorophenyl)piperazin-2-one derivatives is Farnesyltransferase (FTase). researchgate.net FTase is a crucial zinc-dependent enzyme that plays a pivotal role in post-translational modification of various proteins involved in signal transduction, including the Ras family of small GTPases. researchgate.netmedchemexpress.com The attachment of a farnesyl lipid group to a cysteine residue at the C-terminus of these proteins, a process known as farnesylation, is essential for their localization to the cell membrane and subsequent activation. medchemexpress.com

Mutations in Ras genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cellular growth. researchgate.net By preventing the farnesylation of Ras proteins, Farnesyltransferase inhibitors (FTIs) can block their membrane association and downstream signaling, thereby suppressing tumor growth. researchgate.netnih.gov This makes FTase a significant target for anticancer drug development. researchgate.net

A series of substituted this compound derivatives were synthesized using L-778,123, a known imidazole-containing FTase inhibitor, as a template. researchgate.net This design strategy involved the bioisosteric replacement of the imidazole (B134444) ring of L-778,123 with other functional groups to explore and potentially enhance the inhibitory activity against FTase. researchgate.net FTIs are generally categorized into peptidomimetics, farnesyl pyrophosphate (FPP) analogues, and a third class with mixed features. researchgate.net The development of non-thiol FTIs has been a major focus to avoid adverse effects associated with free thiol groups. researchgate.net

Intracellular Signaling Pathway Modulation (e.g., impact on Ras protein farnesylation and downstream signal transduction)

The modulation of intracellular signaling pathways by this compound derivatives is a direct consequence of their interaction with molecular targets like FTase. By inhibiting FTase, these compounds prevent the farnesylation of Ras proteins. researchgate.netnih.gov This inhibition disrupts the activation of the Ras signaling cascade, which is a central pathway regulating cellular growth and proliferation. researchgate.netmedchemexpress.com

The process of Ras activation is a multi-step enzymatic sequence, and farnesylation is the initial and critical step. researchgate.net Once farnesylated, Ras proteins are anchored to the inner surface of the plasma membrane, where they can interact with and activate downstream effector proteins, such as Raf kinases, leading to the activation of the MAP kinase (MAPK) pathway and other signaling cascades that promote cell division and survival. medchemexpress.com

Farnesyl transferase inhibitors, including analogs of this compound, block this entire downstream cascade by preventing the initial membrane localization of Ras. medchemexpress.comnih.gov It is important to note that some Ras isoforms, like K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited. nih.govnih.gov This has led to the development of dual inhibitors that target both FTase and GGTase-I to more effectively block Ras-driven cell proliferation. nih.gov The development of this compound derivatives as FTIs represents a targeted approach to interfere with the signaling pathways responsible for the proliferation and survival of various malignant cells. medchemexpress.com

Cellular Effects and Phenotypic Changes Induced by this compound Analogs (e.g., effects on cellular growth regulation)

The inhibition of key signaling pathways by this compound analogs translates into significant cellular effects, most notably the regulation of cellular growth. Research has demonstrated the cytotoxic activity of these derivatives against human cancer cell lines. researchgate.net

In a study where the imidazole ring of the FTase inhibitor L-778,123 was replaced with other moieties to create novel this compound derivatives, the resulting compounds were evaluated for their ability to inhibit the growth of A549 (lung cancer) and HT-29 (colon cancer) cells. researchgate.net The results indicated that specific substitutions, such as with 1-amidinourea, semicarbazide, and thiobiuret, led to an improvement in cytotoxic activity against both cell lines when compared to the parent structure. researchgate.net This suggests that these modifications enhance the compounds' ability to induce cell death or inhibit proliferation in cancer cells that may be dependent on the Ras signaling pathway.

Table 1: Cytotoxic Activity of this compound Derivatives This table is representative of findings discussed in the source material. Specific IC50 values were not provided in the abstract.

| Cell Line | Derivative Modification | Observed Effect |

|---|---|---|

| A549 (Lung Cancer) | Bioisosteric replacement of imidazole ring with 1-amidinourea | Improved cytotoxic activity researchgate.net |

| A549 (Lung Cancer) | Bioisosteric replacement of imidazole ring with semicarbazide | Improved cytotoxic activity researchgate.net |

| A549 (Lung Cancer) | Bioisosteric replacement of imidazole ring with thiobiuret | Improved cytotoxic activity researchgate.net |

| HT-29 (Colon Cancer) | Bioisosteric replacement of imidazole ring with 1-amidinourea | Improved cytotoxic activity researchgate.net |

| HT-29 (Colon Cancer) | Bioisosteric replacement of imidazole ring with semicarbazide | Improved cytotoxic activity researchgate.net |

Pharmacodynamic Characterization of this compound Derivatives

The pharmacodynamic profile of this compound derivatives extends beyond FTase inhibition, with the arylpiperazine moiety being a well-known pharmacophore that interacts with various receptors, particularly serotonin (B10506) receptors. ebi.ac.uknih.gov While direct pharmacodynamic data on the piperazin-2-one (B30754) derivatives are limited in the provided context, the characterization of structurally related 1-(3-chlorophenyl)piperazine (B195711) compounds offers valuable insights into potential additional mechanisms of action.

For instance, 1-(3-chlorophenyl)piperazine (m-CPP) is a known metabolite of the antidepressant trazodone (B27368) and acts as an agonist at central serotonin receptors. ebi.ac.ukebi.ac.uk Derivatives containing this scaffold have been investigated for their affinity to various serotonin (5-HT) receptor subtypes. A trazodone analog, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- researchgate.netebi.ac.ukevitachem.comtriazolo[4,3-a]pyridin-3(2H)-one, demonstrated high affinity for the 5-HT1A receptor and moderate affinity for the 5-HT7 receptor. nih.gov

Table 2: Receptor Affinity Profile of a Related 1-(3-Chlorophenyl)piperazine Derivative

| Compound | Receptor Target | Affinity (Ki, nM) |

|---|---|---|

| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- researchgate.netebi.ac.ukevitachem.comtriazolo[4,3-a]pyridin-3(2H)-one (7a·HCl) | 5-HT1A | 16 nih.gov |

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| m-CPP | 1-(3-chlorophenyl)piperazine |

| L-778,123 | A specific imidazole-containing Farnesyltransferase inhibitor |

| 7a·HCl | 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- researchgate.netebi.ac.ukevitachem.comtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride |

Analytical and Bioanalytical Methodologies in 1 3 Chlorophenyl Piperazin 2 One Research

Advanced Spectroscopic and Chromatographic Characterization Methods

The definitive identification and structural elucidation of 1-(3-Chlorophenyl)piperazin-2-one rely on a combination of modern analytical techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and mass.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₀H₁₁ClN₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. While specific experimental mass spectra are not widely published in research literature, predicted collision cross section (CCS) data, which is valuable for identification in ion mobility-mass spectrometry, is available. These predictions help in identifying the compound based on its shape and mass-to-charge ratio. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.06326 | 144.2 |

| [M+Na]⁺ | 233.04520 | 151.9 |

| [M-H]⁻ | 209.04870 | 146.1 |

| [M+NH₄]⁺ | 228.08980 | 160.2 |

| [M+K]⁺ | 249.01914 | 146.5 |

| [M+H-H₂O]⁺ | 193.05324 | 136.6 |

Data sourced from computational predictions. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structural framework of the molecule. ¹H NMR would reveal the number of protons in different chemical environments, their splitting patterns indicating adjacent protons, and their chemical shifts providing clues about the electronic environment (e.g., aromatic vs. aliphatic protons). ¹³C NMR would show distinct signals for each unique carbon atom in the molecule, such as those in the chlorophenyl ring, the piperazinone ring, and the carbonyl group (C=O).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from impurities or other components in a mixture. A typical approach for related arylpiperazine compounds involves reverse-phase (RP) HPLC. sielc.com A patent for the analysis of a similar compound, 1-(2,3-dichlorophenyl) piperazine (B1678402), specifies using an octadecylsilane (B103800) (C18) bonded silica (B1680970) column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer solution, with detection at 254 nm. google.com Such a method provides a robust starting point for developing a specific protocol for this compound.

Quantitative Analysis Techniques for Purity and Identity Confirmation in Research Samples

Quantitative analysis is crucial for determining the concentration and ensuring the purity of research samples of this compound. These methods are often based on chromatographic techniques coupled with a quantitative detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, LC-MS/MS is the method of choice. A validated LC-MS/MS method for a related trazodone (B27368) impurity, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, demonstrated excellent linearity over a concentration range of 0.03–1.5 ppm, with a limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm. researchgate.net A similar method for this compound would involve monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity.

HPLC with UV Detection: For routine purity assessments where high sensitivity is not the primary requirement, HPLC with a UV detector is a cost-effective and reliable option. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. The selection of an appropriate wavelength for detection, likely corresponding to the UV absorbance maximum of the chlorophenyl group, is critical for sensitivity. For a related compound, a detection wavelength of 254 nm was found to be effective. google.com

Methodologies for Metabolite Profiling of this compound in Biological Matrices

The study of a compound's fate in a biological system involves identifying and quantifying its metabolites in matrices such as plasma, urine, or tissue homogenates. This typically requires sophisticated sample preparation and highly sensitive analytical instrumentation.

Currently, there is a lack of specific published research detailing the metabolic pathways and bioanalytical methods for metabolite profiling of this compound. Studies on the structurally related antidepressant trazodone show that it is extensively metabolized, primarily by CYP3A4, to form 1-(3-chlorophenyl)piperazine (B195711) (mCPP). pharmgkb.orgdrugs.com The analysis of mCPP and other trazodone metabolites is well-documented, often employing liquid-liquid extraction or solid-phase extraction for sample clean-up, followed by LC-MS/MS or GC-MS analysis. tandfonline.comnih.govnih.gov

A hypothetical research program to profile the metabolites of this compound would likely involve:

Incubation with liver microsomes to generate metabolites in vitro.

Extraction of the metabolites from the biological matrix.

Analysis using high-resolution LC-MS/MS to detect and identify potential metabolic products, such as hydroxylated or glucuronidated species.

Without experimental data, the specific metabolites of this compound remain speculative.

Validation of Analytical Methods for Robust Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. The validation parameters are well-established by international guidelines. researchgate.net

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies, where a known amount of analyte is added to a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

A fully validated method for this compound would have each of these parameters tested and documented to ensure that the data generated in research studies is accurate, reliable, and reproducible.

Computational Chemistry and in Silico Approaches in 1 3 Chlorophenyl Piperazin 2 One Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in elucidating the binding modes of 1-(3-Chlorophenyl)piperazin-2-one derivatives with their biological targets.

For instance, in the context of anticancer research, molecular docking studies have been performed on phenylpiperazine derivatives of 1,2-benzothiazine. mdpi.com These studies aimed to understand the interactions with topoisomerase II (Topo II) and DNA. mdpi.com The docking results revealed that these compounds could bind to both the DNA-Topo II complex and the minor groove of DNA, providing a rationale for their observed cytotoxic activity. mdpi.com

Similarly, derivatives of 1-(3-Chlorophenyl)piperazine (B195711) have been investigated as potential androgen receptor (AR) antagonists. nih.gov Molecular docking simulations showed that these compounds could effectively bind to the ligand-binding domain of the AR, highlighting key interactions that contribute to their antagonistic activity. nih.gov

In the development of serotonin (B10506) receptor ligands, docking studies of trazodone (B27368) analogues, which feature the 1-(3-chlorophenyl)piperazine moiety, have been conducted on the 5-HT1A and 5-HT7 receptors. nih.gov These studies helped to analyze the binding modes and identify crucial structural fragments for receptor affinity. For the 5-HT1A receptor, a key interaction was the formation of a salt bridge between the piperazine (B1678402) ring and an aspartate residue (D3.32). nih.gov

The table below summarizes key molecular docking studies involving derivatives containing the 1-(3-Chlorophenyl)piperazine scaffold.

| Derivative Class | Target Protein | Key Findings |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II, DNA | Binding to both DNA-Topo II complex and DNA minor groove. mdpi.com |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Effective binding to the AR ligand-binding domain. nih.gov |

| Trazodone analogues | 5-HT1A and 5-HT7 Receptors | Identification of key interactions, including a salt bridge with D3.32 in 5-HT1AR. nih.gov |

| Piperazine-derived compounds | Peroxisome proliferator-activated receptor gamma (PPARγ) | Favorable interactions within the ligand-binding domain, suggesting potential as PPARγ agonists. pharmaceuticaljournal.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

QSAR studies have been applied to various classes of piperazine derivatives to understand the structural requirements for their biological activities. For example, 2D-QSAR models have been developed for aryl alkanol piperazine derivatives with antidepressant activities. nih.gov These models identified key molecular descriptors, such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3, that influence the 5-hydroxytryptamine (5-HT) reuptake inhibition activity. nih.gov For noradrenaline (NA) reuptake inhibition, descriptors like HOMO, PMI-mag, S_sssN, and Shadow-XZ were found to be important. nih.gov

In another study, 3D-QSAR analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on N(3)-phenylpyrazinones as corticotropin-releasing factor 1 (CRF1) receptor antagonists. nih.gov The resulting models provided insights into the steric and electrostatic fields that are crucial for antagonist activity. nih.gov Similarly, 3D-QSAR studies on piperazine derivatives with antihistamine and antibradykinin effects highlighted the importance of electrostatic and steric factors in their antagonistic effects. nih.gov

The following table presents examples of QSAR studies on piperazine derivatives, outlining the type of model and the key descriptors identified.

| Derivative Class | Biological Activity | QSAR Model Type | Key Descriptors/Fields |

| Aryl alkanol piperazines | Antidepressant (5-HT & NA reuptake inhibition) | 2D-QSAR | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 (for 5-HT); HOMO, PMI-mag, S_sssN, Shadow-XZ (for NA). nih.gov |

| N(3)-Phenylpyrazinones | CRF1 Receptor Antagonism | 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields. nih.gov |

| Piperazine derivatives | Antihistamine and Antibradykinin | 3D-QSAR (CoMFA) | Electrostatic and steric factors. nih.gov |

| 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives | COX-2 Inhibition | Hansch analysis, RSA | Steric and electrostatic interactions; Apol, HBD, HOMO, F(H2O), Sxyf, Sxzf. nih.gov |

Pharmacophore Modeling for Novel Ligand Discovery and Optimization

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. researchgate.netprimescholars.com This method is particularly useful when the three-dimensional structure of the target protein is unknown. mdpi.com

Pharmacophore models have been successfully employed in the discovery and optimization of ligands for various targets. For instance, a ligand-based pharmacophore model was developed for antipsychotic drugs, identifying key features such as two aromatic rings, one hydrophobic center, and one hydrogen bond acceptor. primescholars.com This model was then used to screen for novel compounds with potential antipsychotic activity. primescholars.com

In the context of discovering novel TGR5 agonists for the treatment of diabetes, a common feature pharmacophore model was generated. rsc.org This model, combined with molecular docking, led to the identification of new nonsteroidal TGR5 agonists. rsc.org Similarly, pharmacophore modeling has been used to identify novel inhibitors for targets like the Ebola virus and caspase-3. grafiati.com

The general workflow of pharmacophore-based virtual screening involves creating a model from known active compounds and then using this model to search large chemical databases for new molecules that fit the pharmacophoric features. nih.govprimescholars.com This approach has proven to be an efficient strategy for identifying new hit molecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insights into the conformational changes of both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex.

MD simulations have been utilized to investigate the binding of various ligands, including those with a piperazine core, to their target receptors. For example, MD simulations were used to study the absorption of CO2 in an aqueous solution of piperazine-activated MDEA, providing molecular-level insights into the absorption mechanism. nih.gov In another study, MD simulations were employed to investigate the binding of TTR kinetic stabilizing ligands to the Val122Ile TTR mutant. mdpi.com These simulations helped to identify key functional groups that contribute to the stabilization of the TTR protein. mdpi.com

Conformational analysis, often coupled with techniques like X-ray crystallography and NMR spectroscopy, is crucial for understanding the three-dimensional structure of a molecule, which in turn influences its biological activity. nih.gov For instance, conformational analysis of a cannabinoid-1 receptor inverse agonist revealed a significant degree of rigidity in its backbone, which is important for its binding affinity. nih.gov

MD simulations can also be used to analyze the stability of ligand-receptor interactions and the dynamics of the binding pocket. By simulating the system over a period of time, researchers can observe how the ligand and protein adapt to each other and identify key interactions that are maintained throughout the simulation. frontiersin.org

Future Research Directions and Translational Perspectives for 1 3 Chlorophenyl Piperazin 2 One

Exploration of Novel Therapeutic Areas for 1-(3-Chlorophenyl)piperazin-2-one Derivatives

The inherent structural features of the this compound core have enabled the design of molecules with a wide spectrum of pharmacological activities. Future research should continue to build upon these findings to unearth novel therapeutic applications.

Initial studies have successfully demonstrated the potential of these derivatives in oncology. For instance, the bioisosteric replacement of the imidazole (B134444) ring in known farnesyltransferase inhibitors with moieties derived from this compound has yielded compounds with cytotoxic activity against human cancer cell lines. Further exploration in this domain could focus on expanding the range of cancer types targeted and elucidating the specific molecular mechanisms driving their anticancer effects. The development of derivatives as selective anticancer agents remains a promising area of investigation.

Beyond oncology, derivatives of this compound have shown significant promise in the realm of central nervous system (CNS) disorders. Trazodone (B27368), a well-known antidepressant, is metabolized to m-chlorophenylpiperazine (mCPP), a related phenylpiperazine structure, highlighting the potential of this chemical class to modulate neurotransmitter systems. nih.gov Analogs of this compound have been synthesized and shown to possess high affinity for serotonin (B10506) receptors, such as the 5-HT1A and 5-HT7 receptors, which are implicated in the pathophysiology of depression and anxiety. nih.gov Future work could focus on optimizing the selectivity and affinity of these derivatives for specific serotonin receptor subtypes to develop novel antidepressants with improved efficacy and side-effect profiles.

Furthermore, the analgesic potential of these compounds warrants deeper investigation. Certain [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogs have demonstrated potent antinociceptive properties in preclinical models, with an efficacy comparable to morphine. researchgate.net The mechanism of action appears to involve the noradrenergic and/or serotoninergic systems. researchgate.net This opens up avenues for developing non-opioid analgesics for the management of chronic pain, a significant unmet medical need.

The exploration of other therapeutic areas, such as neurodegenerative diseases like Alzheimer's, could also be a fruitful line of inquiry, given the prevalence of the piperazine (B1678402) moiety in centrally acting agents. nih.gov The structural versatility of the this compound scaffold provides a rich foundation for the synthesis of new chemical entities with the potential to address a wide range of diseases.

Table 1: Investigated Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Research Findings | Key Molecular Targets |

|---|---|---|

| Oncology | Cytotoxic activity against various cancer cell lines. nih.gov | Farnesyltransferase, Cell Cycle Proteins |

| Depression/Anxiety | High affinity for serotonin receptors. nih.gov | 5-HT1A, 5-HT7 receptors |

| Pain Management | Potent antinociceptive effects in preclinical models. researchgate.net | Noradrenergic and Serotoninergic Systems |

| Neurodegenerative Diseases | Piperazine core is common in CNS-active drugs. nih.gov | Acetylcholinesterase (potential) |

Development of Advanced Drug Delivery Systems for this compound Analogs

The therapeutic efficacy of this compound analogs can be significantly enhanced through the development of advanced drug delivery systems. These systems can improve solubility, bioavailability, and target-site accumulation while minimizing off-target toxicity.

For anticancer derivatives, which often face challenges of poor water solubility and non-specific distribution, nanoparticle-based delivery systems present a promising strategy. Encapsulation of these compounds into nanoparticles, such as liposomes or polymeric micelles, can improve their pharmacokinetic profiles and enable passive or active targeting to tumor tissues. For instance, functionalizing nanoparticles with ligands that bind to receptors overexpressed on cancer cells can facilitate targeted delivery, thereby increasing the therapeutic index. The use of materials like hydroxyapatite (B223615) nanoparticles has shown promise for the sustained, pH-dependent release of therapeutic agents, a desirable feature for cancer therapy.

Liposomal formulations have also been explored for the delivery of piperazine-containing compounds. Liposomes can encapsulate both hydrophilic and lipophilic drugs, protect them from premature degradation, and modify their biodistribution. For example, chitosan-coated liposomes have been investigated for the oral delivery of piperine, a natural compound with a piperazine-like structure, to enhance its stability and absorption. nih.gov Similar strategies could be adapted for orally administered this compound analogs intended for systemic effects.

For derivatives targeting the CNS, overcoming the blood-brain barrier (BBB) is a major hurdle. Advanced drug delivery strategies, such as the use of nanocarriers functionalized with specific ligands (e.g., transferrin or insulin (B600854) receptors), could facilitate receptor-mediated transcytosis across the BBB. Another approach involves the use of intranasal delivery systems, which can bypass the BBB and deliver the drug directly to the brain.

The development of prodrugs is another viable strategy. A prodrug approach involves chemically modifying the parent drug to improve its physicochemical or pharmacokinetic properties, with the active drug being released at the target site through enzymatic or chemical cleavage. This can be particularly useful for improving the oral bioavailability or reducing the systemic toxicity of this compound derivatives.

Integration of Omics Technologies for Comprehensive Mechanistic Research

To fully understand the therapeutic potential and molecular mechanisms of this compound derivatives, the integration of omics technologies is indispensable. Genomics, proteomics, and metabolomics can provide a systems-level understanding of how these compounds interact with biological systems. nih.govnih.gov

Genomics can be employed to identify genetic markers that predict patient response to these drugs, a cornerstone of personalized medicine. For anticancer derivatives, genomic profiling of cancer cell lines can reveal patterns of sensitivity and resistance, helping to identify the patient populations most likely to benefit from treatment.

Proteomics offers a powerful tool for target identification and validation. Chemical proteomics approaches can be used to identify the direct protein targets of this compound analogs within the cell. This is crucial for elucidating their mechanism of action and identifying potential off-target effects. For instance, in the study of kinase inhibitors, proteomics has been instrumental in confirming target engagement and discovering novel targets.

Metabolomics , the comprehensive analysis of small-molecule metabolites, can provide insights into the metabolic pathways affected by these compounds. researchgate.net For psychoactive derivatives, metabolomics can help to understand their impact on neurotransmitter metabolism and identify biomarkers of drug response. In the context of anticancer agents, metabolomics can reveal how these compounds alter cancer cell metabolism, a hallmark of cancer. Furthermore, metabolomics is a valuable tool for studying the biotransformation of these compounds, identifying their major metabolites and understanding their pharmacokinetic profiles. researchgate.netnih.gov

Addressing Remaining Research Gaps in the Preclinical Profile of this compound Compounds

Despite the promising preclinical data, several research gaps need to be addressed to facilitate the translation of this compound derivatives into clinical candidates.

A significant gap is the limited number of in vivo studies. While many derivatives have shown promising activity in in vitro assays, their efficacy, pharmacokinetics, and toxicity in animal models are largely unknown. nih.gov Comprehensive in vivo studies are essential to validate the in vitro findings and to assess the therapeutic potential and safety of these compounds in a whole-organism context.

The structure-activity relationships (SAR) for many of the observed pharmacological effects are not yet fully elucidated. A more systematic exploration of the chemical space around the this compound scaffold is needed to understand how different substituents influence potency, selectivity, and pharmacokinetic properties. This will enable the rational design of optimized analogs with improved drug-like properties.

The potential for off-target effects and toxicity remains a concern. The piperazine moiety is known to interact with a variety of receptors and enzymes, which could lead to unwanted side effects. Thorough preclinical safety and toxicology studies, including assessment of hepatotoxicity and cardiotoxicity, are necessary to identify any potential liabilities. researchgate.net For instance, some piperazine-containing designer drugs have been associated with hepatotoxicity. researchgate.net

Finally, for derivatives targeting the CNS, a detailed characterization of their ability to cross the blood-brain barrier is crucial. Studies measuring brain penetration and receptor occupancy in animal models are needed to ensure that these compounds reach their intended site of action at therapeutically relevant concentrations.

常见问题

Q. What analytical methods are recommended for quantifying 1-(3-Chlorophenyl)piperazin-2-one in complex biological matrices?

A validated high-performance liquid chromatography (HPLC) method using an internal standard (e.g., p-tolylpiperazine) is recommended for quantification in matrices like hair or plasma. This approach ensures sensitivity and specificity, with detection limits in the ng/mg range. Method validation should include linearity (1–100 ng/mg), precision (CV < 10%), and recovery (>85%) to address matrix interference .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Storage: Keep containers tightly sealed in dry, ventilated areas, away from ignition sources .

- Waste Disposal: Segregate waste and use certified biohazard disposal services to prevent environmental contamination .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires:

- Chromatographic Analysis: HPLC or GC-MS with a purity threshold ≥95%.

- Spectroscopic Confirmation: NMR (¹H/¹³C) and FT-IR to verify structural integrity.

- Reference Standards: Compare against certified impurity standards (e.g., 1-(3-chlorophenyl)-2-hydroxy-1-propanone) to identify byproducts .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what experimental approaches elucidate these mechanisms?

The compound acts as a serotonin receptor agonist (SR-2B/SR-2C) . Key methodologies include:

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Address discrepancies by:

- Purity Verification: Re-evaluate synthetic batches for impurities (e.g., chlorinated byproducts) that may alter activity .

- Species-Specific Differences: Compare receptor affinity across species (e.g., human vs. rodent 5-HT₂C isoforms).

- Dose-Response Curves: Use standardized protocols (e.g., EC₅₀ calculations) to minimize variability in potency reports .

Q. How can structural analogs of this compound be designed to study protein-ligand interactions?

- Molecular Docking: Use crystallographic data (e.g., KRAS G12V complex) to model piperazine derivatives into binding pockets .

- NMR Spectroscopy: Analyze NOE correlations to map ligand-protein interactions, as demonstrated for N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide .

- SAR Studies: Modify substituents (e.g., halogen position) to optimize binding affinity and selectivity .

Data Contradiction and Validation

Q. How should researchers address variability in reported synthesis yields of this compound?

Q. What computational tools predict the metabolic pathways of this compound?

- In Silico Metabolism: Software like Molecular Operating Environment (MOE) simulates Phase I/II transformations (e.g., N-dealkylation, glucuronidation) .

- CYP450 Profiling: Incubate with human liver microsomes and quantify metabolites via UPLC-QTOF .

Regulatory and Ethical Considerations

Q. Is this compound subject to controlled substance regulations?

Yes. It is classified under the UK Misuse of Drugs Act 1971 due to structural similarity to regulated piperazine derivatives (e.g., mCPP) . Researchers must obtain licenses for possession and use.

Q. What ethical guidelines govern animal studies involving this compound?

Follow ARRIVE 2.0 guidelines for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。